2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate
Description
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate (CAS No. 6066-82-6), commonly known as N-Hydroxysuccinimide (NHS) monohydrate, is a heterocyclic organic compound with the molecular formula C₄H₅NO₃·H₂O and a molecular weight of 133.11 g/mol. Structurally, it consists of a pyrrolidine ring substituted with two ketone groups at positions 2 and 5 and a hydroxyl group at position 1, with an additional water molecule in its crystalline form . The monohydrate form enhances its stability and solubility in aqueous solutions compared to the anhydrous form.
NHS is widely utilized in biochemistry and organic synthesis as a reagent for activating carboxylic acids into reactive esters (e.g., NHS esters), enabling efficient conjugation with amines in peptides, proteins, and other nucleophiles . Its mild reaction conditions and high efficiency make it indispensable in crosslinking applications, drug delivery systems, and proteomics research.
Properties
IUPAC Name |
1-hydroxypyrrolidine-2,5-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.H2O/c6-3-1-2-4(7)5(3)8;/h8H,1-2H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQUSMOTPHBKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate typically involves the reaction of succinic anhydride with hydroxylamine . The reaction is carried out in an organic solvent such as ether, and the product is precipitated by cooling the reaction mixture . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyphthalimide.
Reduction: It can be reduced to form succinimide.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
It appears you're asking for information on the applications of N-Hydroxysuccinimide (NHS), also known as 2,5-Pyrrolidinedione, 1-hydroxy- . NHS is a white crystalline substance . Here's a summary of its applications based on the search results:
Scientific Research Applications of N-Hydroxysuccinimide
- Pharmaceutical intermediate: NHS can be utilized as a pharmaceutical intermediate in the production of semi-synthetic kanamycin and other pharmaceutical products .
- Peptide synthesis: It acts as a coupling reagent in peptide synthesis and a linking agent in solid-phase peptide synthesis . NHS is also used as an additive in improved amidation and peptide coupling reactions using the carbodiimide method .
- Synthesis of amino acid protectants: NHS is useful in the synthesis of amino acid protectants .
- Anticancer activity: Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown anticancer activity in studies using A549 human pulmonary cancer cell cultures . Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited the highest anticancer activity in the A549 cell culture model .
- Antimicrobial applications: 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives could be explored for the development of novel candidates targeting Gram-positive pathogens and drug-resistant fungi .
- Reagent: N-Hydroxysuccinimide is an activation agent for carboxylic acids .
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate involves its ability to form stable amide bonds with primary amines. This property makes it useful in bioconjugation techniques, where it acts as a linker between proteins or enzymes and fluorescent dyes or other labels . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of 2,5-Pyrrolidinedione Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 2,5-Pyrrolidinedione, 1-hydroxy- (NHS) | C₄H₅NO₃ | 115.09 (anhydrous) | Hydroxyl (-OH) |
| 1-Methyl-2,5-pyrrolidinedione | C₅H₇NO₂ | 113.11 | Methyl (-CH₃) |
| 1-Ethyl-2,5-pyrrolidinedione | C₆H₉NO₂ | 129.14 | Ethyl (-CH₂CH₃) |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | Chlorine (-Cl) |
| 1-Amino-2,5-pyrrolidinedione hydrochloride | C₄H₇ClN₂O₂ | 150.56 | Amino (-NH₂·HCl) |
| 1-(Propionyloxy)-2,5-pyrrolidinedione | C₇H₉NO₅ | 187.15 | Propionyloxy (-OCOCH₂CH₃) |
Key Observations :
- Substituent Effects : Alkyl groups (methyl, ethyl) increase lipophilicity, while electronegative groups (Cl, -OCOCH₂CH₃) enhance electrophilicity.
- Hydration: The monohydrate form of NHS improves aqueous solubility compared to anhydrous derivatives like NCS .
Research Findings :
- NHS : Demonstrated >90% efficiency in forming stable peptide bonds under physiological conditions, critical for antibody-drug conjugates .
- NCS : Used in the synthesis of chlorinated tryptophan derivatives, showing enhanced antimicrobial activity .
- Alkylated Derivatives : 1-Ethyl-2,5-pyrrolidinedione exhibits a boiling point >200°C, making it suitable as a high-boiling solvent in industrial processes .
Biological Activity
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate, also known as 1-hydroxy-2,5-pyrrolidinedione, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2,5-Pyrrolidinedione can be represented as follows:
This compound features a pyrrolidine ring with two carbonyl groups, contributing to its reactivity and biological interactions.
Anticancer Activity
Recent research has highlighted the anticancer properties of derivatives of 2,5-pyrrolidinedione. A study involving various derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyrrolidine structure enhanced anticancer activity.
Case Study: Anticancer Efficacy
- Compound Tested : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cell Line : A549 (lung adenocarcinoma)
- Concentration : 100 µM for 24 hours
- Results :
- Compound reduced cell viability by up to 67.4% .
- The addition of a 3,5-dichloro-2-hydroxyphenyl substituent significantly increased efficacy, reducing viability to 24.5% (p < 0.0001).
| Compound | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control (Cisplatin) | ~30% | - |
| Hydroxyphenyl Derivative | 67.4% | p = 0.003 |
| Dichloro Derivative | 24.5% | p < 0.0001 |
These findings suggest that structural modifications can lead to more potent anticancer agents derived from the pyrrolidine framework .
Antimicrobial Activity
In addition to anticancer properties, derivatives of 2,5-pyrrolidinedione have shown promising antimicrobial activity , particularly against multidrug-resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA)
- Lead Compound : A derivative with a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA.
- Additional Findings :
- Some compounds exhibited activity against linezolid-resistant strains.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Lead Compound | 8 | MRSA |
| Linezolid-resistant MRSA | 8-16 | MRSA |
The study suggests that these compounds could serve as new scaffolds for developing effective antibiotics against resistant strains .
The mechanisms underlying the biological activities of these compounds are still under investigation. However, it is suggested that the presence of functional groups such as hydroxyl and carbonyls plays a crucial role in their interaction with biological targets, potentially leading to apoptosis in cancer cells and disruption of bacterial cell walls.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2,5-Pyrrolidinedione, 1-hydroxy- (N-hydroxysuccinimide, NHS)?
Answer: The synthesis involves reacting succinic anhydride with hydroxylamine hydrochloride under controlled conditions. Key steps include:
- Reaction Setup : Heating succinic anhydride and hydroxylamine hydrochloride in a 1:1 molar ratio under vacuum (to remove HCl byproduct) at 90–100°C for 2–3 hours .
- Purification : Recrystallization using solvents like ethyl acetate or acetone to achieve >95% purity.
- Characterization :
- ¹H NMR (DMSO-d₆): Peaks at δ 2.7–2.9 ppm (methylene protons) and δ 10.5–11.0 ppm (hydroxyl proton) .
- FT-IR : Absorbance at ~3200 cm⁻¹ (O–H stretch) and 1780/1720 cm⁻¹ (C=O stretches) .
Q. How do researchers determine the solubility and stability of NHS in aqueous and organic solvents?
Answer:
- Solubility Testing :
- Stability Assessment :
Advanced Research Questions
Q. How can researchers optimize NHS-mediated bioconjugation reactions for protein labeling?
Answer: NHS esters are widely used to activate carboxyl groups for amine coupling. Optimization involves:
- pH Control : Conduct reactions in pH 7.5–8.5 buffers (e.g., PBS or HEPES) to ensure amine deprotonation .
- Molar Ratio : Use a 10–20-fold excess of NHS ester relative to target protein to drive reaction completion.
- Quenching : Add excess glycine or Tris buffer post-reaction to neutralize unreacted NHS esters.
- Efficiency Analysis :
Q. What experimental strategies resolve contradictions in reported stability data for NHS under varying conditions?
Answer: Discrepancies in stability studies often arise from differences in:
- Analytical Methods : Compare HPLC (quantitative) vs. NMR (qualitative) degradation assessments.
- Environmental Controls : Standardize temperature (±0.5°C) and humidity (use desiccators) during stability testing .
- Accelerated Stability Studies : Perform Arrhenius analysis (e.g., 40°C/75% RH) to extrapolate shelf-life under standard conditions .
Q. How does the structural modification of NHS (e.g., derivatives) impact its reactivity in crosslinking applications?
Answer: Derivatives like 3-mercaptopropionic acid NHS ester (CAS 117235-10-6) introduce thiol-reactive groups for site-specific conjugation:
Q. What advanced techniques validate the crystallinity and hydrate formation of NHS monohydrate?
Answer:
- X-ray Diffraction (XRD) : Compare diffraction patterns of anhydrous NHS vs. monohydrate to identify hydrate-specific peaks .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–120°C to quantify water content (~8–10% for monohydrate) .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by exposing NHS to controlled humidity cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
